molecular formula C8H11NS B160780 2-Amino-3-ethylbenzene-1-thiol CAS No. 139331-76-3

2-Amino-3-ethylbenzene-1-thiol

Cat. No. B160780
M. Wt: 153.25 g/mol
InChI Key: UWCFOOVGHZNMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-ethylbenzene-1-thiol, also known as AET, is a chemical compound used in scientific research. AET is a derivative of benzene and thiol, and it has a molecular formula of C9H13NS. AET is commonly used as a reducing agent in biochemical and physiological experiments due to its unique properties.

Mechanism Of Action

2-Amino-3-ethylbenzene-1-thiol acts as a reducing agent by donating electrons to other molecules. In the reduction of disulfide bonds, 2-Amino-3-ethylbenzene-1-thiol donates a pair of electrons to the sulfur atoms in the disulfide bond, causing it to break and form two thiol groups. In the reduction of nitro groups, 2-Amino-3-ethylbenzene-1-thiol donates a pair of electrons to the nitrogen atom, causing it to lose its positive charge and become a neutral amine.

Biochemical And Physiological Effects

2-Amino-3-ethylbenzene-1-thiol has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. 2-Amino-3-ethylbenzene-1-thiol has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases. Additionally, 2-Amino-3-ethylbenzene-1-thiol has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Amino-3-ethylbenzene-1-thiol in lab experiments is its specificity for reducing disulfide bonds. 2-Amino-3-ethylbenzene-1-thiol does not react with other functional groups, which allows for precise control over the reduction reaction. Additionally, 2-Amino-3-ethylbenzene-1-thiol is relatively stable and easy to handle, which makes it a popular choice for reducing agents.
One of the limitations of using 2-Amino-3-ethylbenzene-1-thiol in lab experiments is its toxicity. 2-Amino-3-ethylbenzene-1-thiol can cause skin and eye irritation, and it is toxic if ingested or inhaled. Therefore, proper safety precautions must be taken when handling 2-Amino-3-ethylbenzene-1-thiol. Additionally, 2-Amino-3-ethylbenzene-1-thiol is not effective in reducing all types of disulfide bonds, which limits its use in certain experiments.

Future Directions

There are several future directions for the use of 2-Amino-3-ethylbenzene-1-thiol in scientific research. One area of interest is the use of 2-Amino-3-ethylbenzene-1-thiol in the study of protein folding and misfolding. 2-Amino-3-ethylbenzene-1-thiol can be used to selectively reduce disulfide bonds in misfolded proteins, which may help to identify the cause of protein misfolding and aid in the development of treatments for protein misfolding diseases.
Another area of interest is the use of 2-Amino-3-ethylbenzene-1-thiol in the synthesis of pharmaceuticals. 2-Amino-3-ethylbenzene-1-thiol can be used to selectively reduce nitro groups in organic compounds, which is an important step in the synthesis of many pharmaceuticals. Further research in this area may lead to the development of new and more efficient methods for synthesizing pharmaceuticals.
Conclusion
In conclusion, 2-Amino-3-ethylbenzene-1-thiol is a chemical compound that is widely used in scientific research as a reducing agent. 2-Amino-3-ethylbenzene-1-thiol has unique properties that make it useful in the study of protein structure and function, the synthesis of pharmaceuticals, and biochemical assays. While 2-Amino-3-ethylbenzene-1-thiol has several advantages in lab experiments, it also has limitations and safety concerns that must be addressed. Further research in the use of 2-Amino-3-ethylbenzene-1-thiol may lead to new discoveries and advancements in the field of scientific research.

Synthesis Methods

2-Amino-3-ethylbenzene-1-thiol can be synthesized through various methods, including the reduction of 2-nitro-3-ethylbenzenethiol and the reaction of 2-bromo-3-ethylbenzenethiol with ammonia. The most common method for synthesizing 2-Amino-3-ethylbenzene-1-thiol is through the reduction of 2-nitro-3-ethylbenzenethiol using sodium dithionite. The reaction takes place in an aqueous solution at room temperature, and the product is purified through recrystallization.

Scientific Research Applications

2-Amino-3-ethylbenzene-1-thiol is widely used in scientific research as a reducing agent. It is commonly used to reduce disulfide bonds in proteins, which allows for the study of protein structure and function. 2-Amino-3-ethylbenzene-1-thiol is also used to reduce nitro groups in organic compounds, which is important in the synthesis of pharmaceuticals. Additionally, 2-Amino-3-ethylbenzene-1-thiol is used as a fluorescent probe in biochemical assays to detect thiol-containing molecules.

properties

IUPAC Name

2-amino-3-ethylbenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-2-6-4-3-5-7(10)8(6)9/h3-5,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCFOOVGHZNMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622272
Record name 2-Amino-3-ethylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-ethylbenzene-1-thiol

CAS RN

139331-76-3
Record name 2-Amino-3-ethylbenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139331-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-ethylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.